molecular formula C6H10N4O2 B1259174 Viomycidin

Viomycidin

Cat. No.: B1259174
M. Wt: 170.17 g/mol
InChI Key: YQNZBBCYFJAWJK-UZBSEBFBSA-N
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Description

Viomycidin is a critical structural component of viomycin, a cyclic peptide antibiotic primarily used in the treatment of tuberculosis (TB). Viomycin belongs to the tuberactinomycin family, which targets bacterial ribosomes to inhibit protein synthesis. The this compound residue in viomycin contains a hydroxyl group that significantly influences its chemical properties, including its basicity and ability to coordinate metal ions like copper(II) . This coordination enhances viomycin's capacity to degrade DNA under specific conditions, a mechanism that contributes to its antimycobacterial activity . Viomycin's unique structural features, such as its peptide backbone and functional groups, enable it to bind the 23S rRNA of the 50S ribosomal subunit, disrupting translation in Mycobacterium tuberculosis .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(1R,5S,7S)-3-amino-2,4,6-triazabicyclo[3.2.1]oct-3-ene-7-carboxylic acid

InChI

InChI=1S/C6H10N4O2/c7-6-8-2-1-3(10-6)9-4(2)5(11)12/h2-4,9H,1H2,(H,11,12)(H3,7,8,10)/t2-,3+,4+/m1/s1

InChI Key

YQNZBBCYFJAWJK-UZBSEBFBSA-N

Isomeric SMILES

C1[C@@H]2[C@H](N[C@H]1N=C(N2)N)C(=O)O

Canonical SMILES

C1C2C(NC1N=C(N2)N)C(=O)O

Synonyms

2,4,6-triaza-3-iminobicyclo(3.2.1)octane-7- carboxylic acid
viomycidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Viomycidin-containing viomycin shares functional and structural similarities with other tuberactinomycins, such as capreomycin and enviomycin. Below is a detailed comparison based on molecular structure, mechanism of action, and antimicrobial efficacy:

Table 1: Comparative Analysis of Viomycin, Capreomycin, and Enviomycin

Property Viomycin (containing this compound) Capreomycin Enviomycin
Structural Class Cyclic peptide with hydroxylated this compound residue Cyclic peptide with sulfate groups Cyclic peptide (structurally closest to viomycin)
Metal Ion Coordination Binds Cu(II) via hydroxyl and amino groups Binds Mg(II) and ribose-phosphate No documented metal coordination
Target 23S rRNA (50S ribosomal subunit) 16S rRNA (30S ribosomal subunit) 23S rRNA (similar to viomycin)
Antimicrobial Spectrum Active against M. tuberculosis and some Gram-negative bacteria Narrow spectrum (primarily TB) TB and atypical mycobacteria
Resistance Mechanisms Mutations in ribosomal proteins (e.g., RpsL) Methylation of 16S rRNA Overlap with viomycin resistance
Key Functional Group Hydroxyl group in this compound residue Sulfate groups enhancing solubility Modified amino acid side chains

Structural and Functional Differences

Viomycin vs. Capreomycin :

  • Viomycin's this compound residue enables Cu(II)-mediated DNA degradation , a feature absent in capreomycin . Capreomycin, however, uses sulfate groups to enhance solubility and ribosomal binding, targeting the 30S subunit instead of the 50S subunit.
  • Resistance to viomycin often arises from ribosomal protein mutations, whereas capreomycin resistance involves rRNA methylation, reducing cross-resistance risks .

Viomycin vs. Enviomycin :

  • Enviomycin shares viomycin's 23S rRNA target but lacks the hydroxyl group in its analogous residue, reducing its metal-binding capacity. This difference may explain enviomycin's lower DNA degradation activity compared to viomycin .

Pharmacological and Clinical Implications

  • Efficacy Against TB : Viomycin and capreomycin are second-line TB drugs due to toxicity concerns, but viomycin's Cu(II) coordination may offer synergistic effects with metal-based therapies .

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